Pitavastatin, also known as the brand name product Livalo, is a lipid-lowering drug belonging to the statin class of medications. By inhibiting the endogenous production of cholesterol within the liver, statins lower abnormal cholesterol and lipid levels and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Pitavastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. Increasing use of the statin class of drugs is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, [rosuvastatin] is considered the most potent; doses of 10 to 40mg [rosuvastatin] per day were found in clinical studies to result in a 45.8% to 54.6% decrease in LDL cholesterol levels. Study data has confirmed that pitavastatin's potency in lowering LDL-C is comparable to that of other statins but also has increased efficacy in increasing HDL-C (also known as "good cholesterol"). Despite these differences in potency, several trials have demonstrated only minimal differences in terms of clinical outcomes between statins.
Pitavastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of pitavastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
Pitavastatin is a relatively newly developed cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, but has had limited use and has yet to be linked with clinically apparent acute liver injury.
Pitavastatin is a novel statin that induces plaque regression and elevates HDL-cholesterol levels.
PITAVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 5 approved and 10 investigational indications.
See also: Pitavastatin Calcium (active moiety of).
Pitavastatin
CAS No.: 147511-69-1
Cat. No.: VC0003074
Molecular Formula: C25H24FNO4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147511-69-1 |
|---|---|
| Molecular Formula | C25H24FNO4 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
| Standard InChI | InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1 |
| Standard InChI Key | VGYFMXBACGZSIL-MCBHFWOFSA-N |
| Isomeric SMILES | C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
| Appearance | white to pale-yellow powder |
Introduction
Pharmacological Profile and Mechanism of Action
HMG-CoA Reductase Inhibition
Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. By binding to the enzyme's active site, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing hepatic cholesterol synthesis by up to 50% . This inhibition triggers a cascade of compensatory mechanisms:
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Upregulation of LDL Receptors: Hepatic cholesterol depletion increases surface expression of LDL receptors, enhancing clearance of circulating LDL particles .
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Modulation of ApoB Metabolism: Reduced VLDL production decreases triglyceride-rich lipoprotein circulation .
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Pleiotropic Effects: Independent of lipid-lowering, pitavastatin improves endothelial function, stabilizes atherosclerotic plaques, and reduces vascular inflammation through Rho kinase pathway inhibition .
Pharmacokinetic Properties
Pitavastatin demonstrates favorable pharmacokinetics with minimal cytochrome P450 metabolism (primarily via CYP2C9/2C8), reducing drug-drug interaction risks. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 51% (oral) | |
| Protein Binding | >99% (albumin/α1-AGP) | |
| Half-life | 12 hours | |
| Excretion | 79% fecal, 15% urinary | |
| Metabolic Pathway | Glucuronidation (UGT1A3/2B7) |
The drug's lactone metabolite retains partial HMG-CoA reductase inhibitory activity, contributing to prolonged therapeutic effects .
Clinical Efficacy in Lipid Management
Lipid Profile Modifications
The LIVALO Effectiveness and Safety (LIVES) study, encompassing 19,925 patients over 104 weeks, demonstrated pitavastatin's comprehensive lipid-modifying effects :
| Parameter | Baseline | 4 Weeks | 104 Weeks | % Change |
|---|---|---|---|---|
| LDL-C (mg/dL) | 158 | 112 | 105 | -29.1% |
| HDL-C (mg/dL) | 48 | 51 | 53 | +19.9% |
| Triglycerides (mg/dL) | 152 | 118 | 109 | -22.7% |
Notably, 88.2% of low-risk primary prevention patients achieved Japan Atherosclerosis Society LDL-C targets, compared to 50.3% in secondary prevention cohorts .
Cardiovascular Outcomes
The REAL-CAD trial (n=13,054) revealed pitavastatin's cardioprotective efficacy in stable coronary artery disease:
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19% risk reduction in major adverse cardiovascular events (MACE)
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27% decrease in coronary revascularizations
Long-term data from the 5-year LIVES extension showed sustained LDL-C reductions and progressive HDL-C elevation, with on-treatment lipid levels predicting cardiovascular risk independently of traditional factors .
Comparative Analysis with Other Statins
Potency Profile
Pitavastatin exhibits superior enzymatic inhibition compared to other statins:
| Statin | Relative Potency (vs. Pitavastatin) | LDL-C Reduction (4 mg dose) |
|---|---|---|
| Fluvastatin | 1/77 | 22-27% |
| Atorvastatin | 1/6 | 35-40% |
| Rosuvastatin | 1/1.7 | 45-50% |
| Data adapted from Acta Pharmaceutica Sciencia |
Metabolic Effects
Unlike other statins associated with increased diabetes risk (JUPITER trial: 25% NOD with rosuvastatin), pitavastatin demonstrates neutral glucose effects:
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HbA1c reduction: -0.12% in type 2 diabetics (LIVES subanalysis)
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Insulin sensitivity: Preserved PI3K/Akt signaling in adipocytes
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HDL-C modulation: +24.6% increase in patients with baseline HDL <40 mg/dL
| Adverse Event | Incidence | Severity (Grade ≥3) |
|---|---|---|
| Myalgia | 1.1% | 0.03% |
| CPK Elevation | 2.7% | 0.12% |
| ALT Increase | 1.8% | 0.21% |
| Treatment Discontinuation | 7.4% | - |
Notably, age showed no correlation with adverse event risk (OR 1.02, p=0.34), supporting use in elderly populations . Renal safety data revealed significant improvements:
Therapeutic Applications in Special Populations
Chronic Kidney Disease
Pitavastatin's renal excretion profile (<15%) minimizes nephrotoxicity risks. The LIVES CKD subcohort demonstrated:
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37% lower CV events vs. historical controls
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Slowed eGFR decline: -1.2 vs. -2.8 mL/min/year (placebo)
Diabetes Mellitus
Dual benefits in diabetic dyslipidemia management:
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